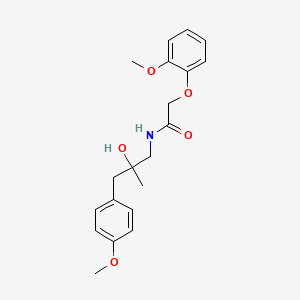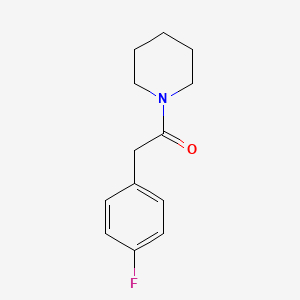
2-(4-Fluorophenyl)-1-piperidin-1-ylethanone
Übersicht
Beschreibung
The compound “2-(4-Fluorophenyl)-1-piperidin-1-ylethanone” likely belongs to a class of organic compounds known as fluorinated building blocks . Fluorination is often used in the pharmaceutical industry to improve the properties of a compound, such as its stability, bioavailability, and lipophilicity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, have been synthesized following a 'green protocol’ . This involves environmentally friendly methods that reduce waste and energy consumption .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including FT-IR, 1H-NMR, and X-ray crystallography . These methods provide information about the compound’s bond lengths, bond angles, and overall molecular geometry .Chemical Reactions Analysis
The chemical reactivity of a compound can be studied using quantum chemical calculations, which can provide insights into the compound’s potential reactions . For example, the reactivity of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was studied using various local and global molecular descriptors .Physical And Chemical Properties Analysis
Physical and chemical properties such as refractive index, boiling point, and density can be determined experimentally . For example, 4-Fluorophenylacetonitrile, a similar compound, has a refractive index of 1.5002, a boiling point of 119-120 °C, and a density of 1.126 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Selective Agonist for Receptors
- 2-(4-Fluorophenyl)-1-piperidin-1-ylethanone and its derivatives have been studied for their role as selective agonists at 5-HT1A receptors. This includes research on their potential for enhancing 5-HT1A agonist activity and their implications in treating conditions like depression. For example, certain derivatives have been found to display potent 5-HT1A receptor agonist activity, both in vitro and in vivo, with potential antidepressant effects (Vacher et al., 1999).
Structural and Analytical Studies
- Studies have been conducted on related compounds to understand their structure and potential biological activities. For instance, derivatives like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone have been synthesized and evaluated for antiproliferative activity, with structural characterization using various techniques (Prasad et al., 2018).
Radiolabelling and Imaging
- The compound has been explored in the context of radiolabelling for in vivo imaging studies. Research includes the synthesis, radiolabelling, and evaluation of derivatives for visualizing specific receptors using techniques like SPECT. For instance, studies have been conducted on derivatives for visualizing the 5-HT2A receptor (Blanckaert et al., 2005).
Pain Management
- There's research on the efficacy of related compounds in pain management, particularly in models of chronic nociceptive and neuropathic pain. For example, studies have shown that certain derivatives can have a curative-like action on pathological pain (Colpaert et al., 2004).
Drug Metabolism and Interaction
- Research has also focused on how derivatives of this compound interact with various enzymes and other drugs, contributing to knowledge on drug metabolism and potential drug-drug interactions (Rehmel et al., 2006).
Anticancer Potential
- Investigations into the anticancer effects of piperidine derivatives have been conducted, with some compounds showing promising antileukemic activity (Vinaya et al., 2011).
Clinical Trials
- Certain derivatives have progressed to clinical trials for their potential therapeutic applications. For instance, compounds have been tested as class III antiarrhythmic drugs (Glushkov et al., 2011).
Antiinflammatory Activity
- Some compounds have shown significant topical antiinflammatory activity, indicating their potential use in treating skin inflammations (Wright et al., 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-6-4-11(5-7-12)10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZYKKRJPHHDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2874173.png)


![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide](/img/structure/B2874177.png)
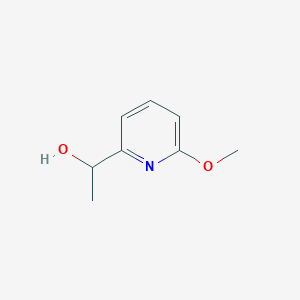
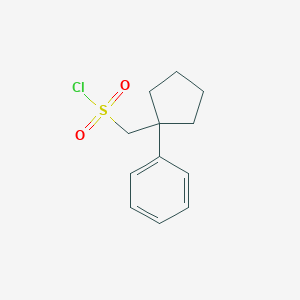
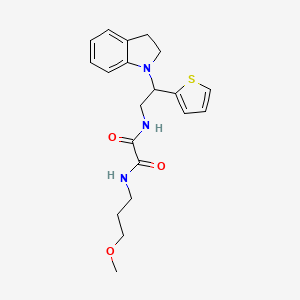
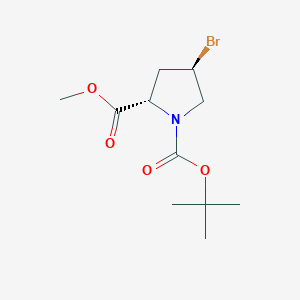

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2874189.png)
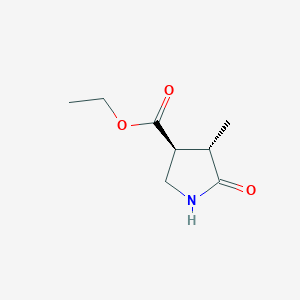
![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2874192.png)
